molecular formula C16H16ClNO2 B5449408 (2-furylmethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride

(2-furylmethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride

Cat. No.: B5449408
M. Wt: 289.75 g/mol
InChI Key: QTCZKQBDHCOVJL-UHFFFAOYSA-N
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Description

The compound “(2-furylmethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride” is a complex organic molecule that contains two furyl groups (a five-membered ring containing oxygen), a phenyl group (a six-membered ring containing carbon), and an amine group (nitrogen with a lone pair of electrons). The presence of the hydrochloride indicates that this compound is likely a salt of the corresponding amine .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furyl rings, the introduction of the phenyl group, and the attachment of the amine group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furyl rings and the phenyl ring are likely to be planar due to the sp2 hybridization of their atoms. The amine group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The furyl rings could undergo electrophilic aromatic substitution reactions, and the amine group could participate in reactions typical of amines, such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the potential for intermolecular interactions .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If this compound has biological activity, the mechanism of action would depend on the specific biological target .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

1-(furan-2-yl)-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2.ClH/c1-2-5-13(6-3-1)16-9-8-15(19-16)12-17-11-14-7-4-10-18-14;/h1-10,17H,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCZKQBDHCOVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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